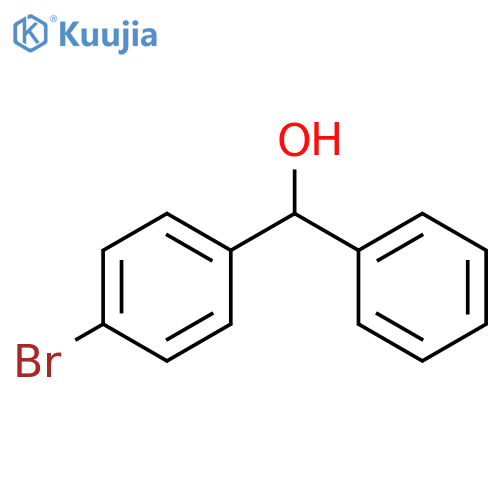

Cas no 29334-16-5 (4-Bromo-a-phenylbenzenemethanol)

4-Bromo-a-phenylbenzenemethanol 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol,4-bromo-a-phenyl-

- 4-Bromo-α-phenylbenzenemethanol

- 4-Bromobenzhydrol

- (4-bromophenyl)(phenyl)methanol

- (4-bromophenyl)-phenylmethanol

- 4-Bromodiphenylmethanol

- p-Bromobenzhydrol

- Benzhydrol, 4-bromo-

- p-Bromobenzhydryl alcohol

- Benzenemethanol, 4-bromo-.alpha.-phenyl-

- (4-bromophenyl)phenylmethan-1-ol

- NSC89817

- 4-Bromobenzhydryl alcohol

- (+/-)-4-bromobenzhydrol

- Cambridge id 5101700

- NCIOpen2_006363

- Phenyl-p-bromophenyl methanol

- (4-Bromophenyl)phenylmethanol

- SR-01000195072

- 4-Bromo-

- SR-01000195072-1

- 4-Bromo-alpha-phenylbenzenemethanol

- SY050366

- F15980

- NS00049011

- SCHEMBL477648

- AKOS004908852

- EN300-234106

- NSC-89817

- 2,3-dimercapto-1-propanesulfonicaci

- AC7969

- DTXSID001305142

- A819875

- DS-9125

- Benzenemethanol, 4-bromo-alpha-phenyl-

- NSC 89817

- 29334-16-5

- EINECS 249-568-3

- A-phenylbenzenemethanol

- HMS1577K09

- J-017479

- CS-W012467

- 4-Bromo-?-phenylbenzenemethanol (4-Bromobenzhydrol)

- B4680

- FT-0638848

- MFCD00016851

- 4-Bromo-a-phenylbenzenemethanol

- 4-Bromo-I+/--phenylbenzenemethanol

- STK204921

- DB-047565

-

- MDL: MFCD00016851

- インチ: 1S/C13H11BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H

- InChIKey: WTIWDBNPPSHSCB-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1[H])C([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])O[H]

計算された属性

- せいみつぶんしりょう: 261.99900

- どういたいしつりょう: 261.999328

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.435

- ゆうかいてん: 63.0 to 67.0 deg-C

- ふってん: 381.5℃ at 760 mmHg

- フラッシュポイント: 184.5±23.7 °C

- 屈折率: 1.625

- PSA: 20.23000

- LogP: 3.53080

4-Bromo-a-phenylbenzenemethanol セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険物輸送番号:UN 3077

- 危険カテゴリコード: 37/38-41-51/53

- セキュリティの説明: S26; S36

-

危険物標識:

- 危険レベル:IRRITANT

- リスク用語:R37/38

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

4-Bromo-a-phenylbenzenemethanol 税関データ

- 税関コード:2906299090

- 税関データ:

中国税関コード:

2906299090概要:

29062999090他の芳香族アルコール。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29062999090他の芳香族アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

4-Bromo-a-phenylbenzenemethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4680-1G |

4-Bromobenzhydrol |

29334-16-5 | >97.0%(GC) | 1g |

¥240.00 | 2024-04-16 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4680-5G |

4-Bromobenzhydrol |

29334-16-5 | >97.0%(GC) | 5g |

¥830.00 | 2024-04-16 | |

| Chemenu | CM251973-5g |

(4-Bromophenyl)(phenyl)methanol |

29334-16-5 | 95+% | 5g |

$56 | 2022-06-11 | |

| abcr | AB149386-25 g |

p-Bromobenzhydrol, 96%; . |

29334-16-5 | 96% | 25 g |

€210.30 | 2023-07-20 | |

| TRC | B680270-2500mg |

4-Bromo-a-phenylbenzenemethanol |

29334-16-5 | 2500mg |

$ 161.00 | 2023-04-18 | ||

| Enamine | EN300-234106-5.0g |

(4-bromophenyl)(phenyl)methanol |

29334-16-5 | 95% | 5.0g |

$30.0 | 2024-06-19 | |

| Fluorochem | 018245-25g |

p-Bromobenzhydrol |

29334-16-5 | 98% | 25g |

£120.00 | 2022-03-01 | |

| Chemenu | CM251973-100g |

(4-Bromophenyl)(phenyl)methanol |

29334-16-5 | 95+% | 100g |

$500 | 2022-06-11 | |

| Apollo Scientific | OR4692-1g |

4-Bromobenzhydrol |

29334-16-5 | 96% | 1g |

£15.00 | 2025-02-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024934-1g |

4-Bromo-a-phenylbenzenemethanol |

29334-16-5 | 95% | 1g |

¥53 | 2024-05-24 |

4-Bromo-a-phenylbenzenemethanol 関連文献

-

1. Grafting challenging monomers from proteins using aqueous ICAR ATRP under bio-relevant conditionsDevora Cohen-Karni,Marina Kovaliov,Theresa Ramelot,Dominik Konkolewicz,Scott Graner,Saadyah Averick Polym. Chem. 2017 8 3992

-

T. T. Upadhya,S. P. Katdare,D. P. Sabde,Veda Ramaswamy,A. Sudalai ketones with propan-2-ol catalysed by Ni-stabilized zirconia. T. T. Upadhya S. P. Katdare D. P. Sabde Veda Ramaswamy A. Sudalai Chem. Commun. 1997 1119

-

Nidhi Tyagi,Mambattakkara Viji,Danaboyina Ramaiah New J. Chem. 2022 46 11202

4-Bromo-a-phenylbenzenemethanolに関する追加情報

4-Bromo-a-phenylbenzenemethanol (CAS No. 29334-16-5): Properties, Applications, and Market Insights

4-Bromo-a-phenylbenzenemethanol (CAS No. 29334-16-5) is a versatile organic compound widely used in pharmaceutical intermediates, agrochemical synthesis, and material science. This brominated aromatic alcohol has gained significant attention due to its unique chemical properties and broad applicability. With the increasing demand for high-purity brominated compounds in research and industrial applications, understanding this chemical's characteristics becomes essential for scientists and manufacturers alike.

The molecular structure of 4-Bromo-a-phenylbenzenemethanol features a benzene ring substituted with both a bromine atom and a hydroxymethyl group, making it an important building block for more complex molecules. Recent studies highlight its role in developing novel pharmaceutical agents, particularly in the creation of potential therapeutic compounds targeting neurological disorders - a hot topic in current medical research. The compound's stability and reactivity profile make it particularly valuable for organic synthesis applications where selective bromination is required.

From an industrial perspective, 4-Bromo-a-phenylbenzenemethanol serves as a crucial intermediate in the production of various specialty chemicals. Manufacturers are increasingly focusing on developing eco-friendly synthesis methods for such compounds, responding to the growing demand for sustainable chemistry practices. The global market for brominated aromatic compounds is projected to grow steadily, driven by advancements in pharmaceutical research and the continuous development of new materials with enhanced properties.

Researchers working with CAS 29334-16-5 often inquire about its solubility characteristics, stability under different conditions, and optimal storage methods. The compound demonstrates good solubility in common organic solvents like ethanol, methanol, and dichloromethane, but shows limited solubility in water. These properties make it particularly useful for solution-phase chemical reactions, a frequent search topic among synthetic chemists looking for efficient reaction conditions.

Quality control aspects of 4-Bromo-a-phenylbenzenemethanol are another area of significant interest. Analytical methods such as HPLC, GC-MS, and NMR spectroscopy are commonly employed to verify the compound's purity and identity. The pharmaceutical industry especially emphasizes the need for high-purity intermediates, as even minor impurities can affect drug development processes. Recent advancements in analytical technologies have made quality assessment more precise and efficient for compounds like 29334-16-5.

Emerging applications of 4-Bromo-a-phenylbenzenemethanol in material science have opened new research avenues. Scientists are exploring its potential in creating advanced polymeric materials with specific optical or electronic properties. This aligns with current trends in smart material development and nanotechnology applications. The compound's aromatic structure and bromine substitution pattern make it particularly interesting for designing functional materials with tailored characteristics.

Safety considerations when handling 4-Bromo-a-phenylbenzenemethanol remain an important discussion point. While not classified as extremely hazardous, proper laboratory practices should always be followed. Researchers frequently search for information about appropriate personal protective equipment and handling procedures for brominated compounds, reflecting the scientific community's growing emphasis on laboratory safety standards.

The synthesis and modification of 4-Bromo-a-phenylbenzenemethanol continue to be active areas of research. Recent publications have described innovative catalytic approaches to improve yield and selectivity in its production. These developments respond to the chemical industry's need for more efficient synthetic routes that minimize waste and energy consumption - key concerns in modern green chemistry initiatives.

From a commercial perspective, the availability of CAS 29334-16-5 from various suppliers worldwide has increased in recent years. However, quality variations between different sources remain a concern for end-users. This has led to growing interest in reliable characterization methods and standardized specifications for this compound. The market dynamics for such specialty chemicals are increasingly influenced by factors like regional production capacities and evolving regulatory requirements.

Future research directions for 4-Bromo-a-phenylbenzenemethanol may include exploring its potential in catalytic applications or as a precursor for more complex molecular architectures. The compound's structural features make it a candidate for developing new synthetic methodologies, particularly in asymmetric synthesis - a field that continues to attract significant research attention. As chemical research becomes more interdisciplinary, the applications of this brominated compound may expand into unexpected areas.

In conclusion, 4-Bromo-a-phenylbenzenemethanol (CAS No. 29334-16-5) represents an important chemical building block with diverse applications across multiple industries. Its unique combination of aromaticity, bromine substitution, and alcohol functionality makes it valuable for both current applications and future innovations. As research continues to uncover new uses for this compound, its significance in chemical synthesis and material development is likely to grow further.

29334-16-5 (4-Bromo-a-phenylbenzenemethanol) 関連製品

- 1394953-56-0(5-nitropyridine-2,3-diol)

- 2172430-21-4(3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)-2-methylpropanoic acid)

- 2137937-74-5(Pyridine, 3-(4-chloro-2-fluorophenyl)-5-methoxy-)

- 1207000-72-3(N-4-({4-(carbamoylmethyl)-1,3-thiazol-2-ylcarbamoyl}methyl)-1,3-thiazol-2-ylcyclopentanecarboxamide)

- 97509-70-1((E)-2-(2-Acetylhydrazono)-2-phenylacetic acid)

- 1203546-24-0(4-(3-Chlorophenoxy)-2-chloropyrimidine)

- 2227857-36-3(rac-(3R,4S)-4-(5-methylpyridin-3-yl)oxolan-3-ol)

- 1379408-35-1(3,6-Difluoro-2-methylcinnamic acid)

- 947614-94-0(2-(2-bromo-5-chlorophenyl)ethan-1-ol)

- 2394527-94-5(N-(1-cyano-1-cyclopropylethyl)-2-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]acetamide)